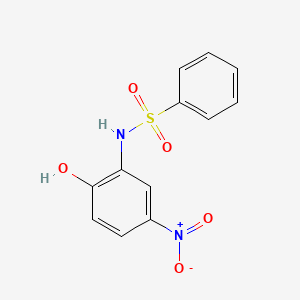

N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C12H10N2O5S |

|---|---|

Molecular Weight |

294.29 g/mol |

IUPAC Name |

N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H10N2O5S/c15-12-7-6-9(14(16)17)8-11(12)13-20(18,19)10-4-2-1-3-5-10/h1-8,13,15H |

InChI Key |

IUHFQKRMPSUSEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Benzenesulfonyl Chloride Preparation

Benzenesulfonyl chloride is typically synthesized via chlorosulfonation of benzene using chlorosulfonic acid or thionyl chloride. For example:

2-Hydroxy-5-Nitroaniline Synthesis

The amine precursor, 2-hydroxy-5-nitroaniline, is synthesized through nitration and hydroxylation steps:

-

Nitration of 2-Hydroxyaniline : Direct nitration of 2-hydroxyaniline is challenging due to oxidation of the phenolic group. Instead, 2-methoxy-5-nitroaniline is synthesized via nitration of 2-methoxyaniline, followed by demethylation using BBr₃.

-

Alternative Route : Hydroxylation of 3-nitroaniline, though regioselectivity is difficult to control.

Sulfonamide Coupling

The final step involves coupling benzenesulfonyl chloride with 2-hydroxy-5-nitroaniline:

-

Reaction Conditions :

| Example | Conditions | Yield | Source |

|---|---|---|---|

| 3-Nitroaniline + 4-MeC₆H₄SO₂Cl | K₂CO₃, EtOH, reflux, 6 h | 85% | |

| Piperazine + SO₂Cl | DIPEA, DCM, rt, 1 h | 65–69% |

Procedure :

-

Dissolve benzenesulfonyl chloride and 2-hydroxy-5-nitroaniline in dichloromethane.

-

Add DIPEA (5 equiv) and stir at room temperature for 1–2 hours.

Alternative Methods

Buchwald-Hartwig Amination

This method is used for aryl-sulfonamide coupling but is less relevant here, as the amine is an aniline derivative rather than an aryl halide.

Challenges and Considerations

-

Regioselectivity : Nitration of 2-hydroxyaniline risks oxidation or over-nitration.

-

Stability : The hydroxyl group may require protection (e.g., methoxy) during nitration, necessitating deprotection steps.

-

Purification : Recrystallization from acetone or ethanol is critical due to potential side products .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a quinone derivative.

Reduction: Formation of N-(2-hydroxy-5-aminophenyl)benzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide is utilized as a reagent in organic synthesis. It plays a crucial role in the preparation of more complex molecules, serving as an intermediate in various chemical reactions. Its sulfonamide group is particularly important for reactions involving nucleophilic substitutions and coupling reactions.

Biology

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes. The mechanism involves mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. By inhibiting dihydropteroate synthase, it effectively disrupts bacterial growth, making it a candidate for antibacterial applications.

Medicine

This compound has shown promise as an antibacterial agent due to its ability to inhibit bacterial growth by interfering with folic acid synthesis. Additionally, studies have explored its anticancer properties, revealing that it induces apoptosis in various cancer cell lines through mechanisms involving increased reactive oxygen species (ROS) production .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments due to its chromophoric properties. Its unique structure allows for vibrant coloration in various applications, including textiles and plastics.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound across different biological systems:

Antibacterial Activity

In vitro assays demonstrated significant antibacterial activity against resistant strains of bacteria at low concentrations. The compound's ability to inhibit bacterial growth suggests its potential as a therapeutic agent in treating infections caused by drug-resistant bacteria.

Anticancer Effects

Research on cancer cell lines indicated that this compound exhibits broad-spectrum antitumor activity. One study reported that it showed enhanced activity against hormone-resistant breast cancer cells compared to standard treatments, with varying IC50 values depending on the cell type .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism by which N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide exerts its effects involves the inhibition of enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, thereby blocking the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenesulfonamides

N-(4-Hydroxyphenyl)Benzenesulfonamide

- Structural Features : Para-hydroxy substitution on the phenyl ring.

- Key Differences : The absence of a nitro group and the para-hydroxy configuration reduce electron-withdrawing effects compared to the title compound.

- Research Findings : This compound is part of sulfur-containing heterocycle research, with intermolecular N–H⋯O and O–H⋯O hydrogen bonding observed, enhancing crystallinity and solubility .

- Applications : Explored for sulfur heterocycle synthesis but lacks reported bioactivity.

N-(2-Methyl-5-Nitrophenyl)Benzenesulfonamide

- Structural Features : Methyl group at the 2-position and nitro group at the 5-position.

- Key Differences : The hydrophobic methyl group may improve membrane permeability compared to the hydrophilic hydroxy group in the title compound.

Acetamide Analogues

N-(2-Hydroxy-5-Nitrophenyl)Acetamide

- Structural Features : Acetamide group replaces benzenesulfonamide.

- Key Differences : Reduced steric bulk and altered hydrogen-bonding capacity.

- Research Findings :

- Applications : Studied for microbial detoxification pathways and plant stress responses.

Sulfonamide Derivatives with Heterocyclic Moieties

Thiophene-Sulfonamide Hybrids

- Example: (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide.

- Structural Features : Thiophene and thiazolyl groups enhance π-π stacking and electron delocalization.

- Research Findings : Demonstrated anti-breast cancer activity surpassing doxorubicin in vitro, attributed to thiophene’s electron-rich aromatic system .

Thiazol-2-yl Benzenesulfonamides

- Example : N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide.

- Structural Features : Thiazole ring and methylsulfonyl group improve antibacterial targeting.

- Research Findings : Antibacterial activity against Gram-positive and Gram-negative strains (Table 1 in ), likely due to enhanced membrane interaction.

Non-Sulfonamide Analogues with Nitro/Hydroxy Substitution

HNPMI (N-(2-Hydroxy-5-Nitrophenyl (4'-Methylphenyl)Methyl)Indoline)

Structural and Functional Analysis Table

Biological Activity

N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a sulfonamide group and a nitro-substituted aromatic ring, which contribute to its unique reactivity and biological functions. The nitro group can undergo reduction, forming reactive intermediates that interact with various cellular components, potentially leading to modulation of enzyme activity and receptor interactions.

Table 1: Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C13H12N2O4S |

| Molecular Weight | 296.31 g/mol |

| Functional Groups | Nitro, Hydroxy, Sulfonamide |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives, including this compound, exhibit notable antibacterial and antifungal properties . The presence of the nitro group enhances antimicrobial efficacy by potentially inhibiting specific enzymes critical for microbial survival, such as carbonic anhydrase (CA) .

In a study evaluating various benzenesulfonamide derivatives against bacterial strains, this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with IC50 values indicating potent effectiveness.

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) through mechanisms involving cytochrome c release and caspase activation .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 22.04 | Induction of apoptosis via caspase pathway |

| A549 | 0.49 | Inhibition of cell invasion |

Case Studies

-

Apoptosis Induction in MDA-MB-231 Cells :

A study reported a significant increase in annexin V-FITC positive cells when treated with this compound, indicating effective apoptosis induction. The treatment resulted in a 22-fold increase in late apoptotic cells compared to controls . -

Inhibition of Carbonic Anhydrase :

Another investigation highlighted the compound's ability to selectively inhibit carbonic anhydrase IX over CA II, suggesting potential therapeutic applications in conditions such as glaucoma or edema. The IC50 values ranged from 10.93 nM to 25.06 nM for CA IX inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonation of the parent amine followed by nitration. Key steps include:

- Sulfonation : Reacting 2-amino-5-nitrophenol with benzenesulfonyl chloride under basic conditions (e.g., pyridine or NaOH).

- Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the product.

- Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C for exothermic control) to minimize side products like disulfonated derivatives .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Confirm regiochemistry via -NMR (e.g., aromatic proton splitting patterns) and -NMR for sulfonamide linkage verification.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak at m/z 323.05).

- X-ray Diffraction : Resolve crystal structure (space group, hydrogen bonding) using SHELX programs .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Assay Design :

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (common sulfonamide targets) using stopped-flow CO hydration assays .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM.

- Comparative Studies : Include structurally related sulfonamides (e.g., nimesulide derivatives) as controls .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Approach :

- Data Collection : Use single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) to determine bond lengths/angles (e.g., S–N bond ~1.63 Å) and dihedral angles between aromatic rings .

- Refinement : Apply SHELXL-97 for least-squares refinement (R < 0.05) and hydrogen-bonding analysis (e.g., O–H···O and N–H···O interactions) .

- Example : In analogous structures, ethanol solvates form hydrogen bonds with sulfonamide oxygen, stabilizing the crystal lattice .

Q. How do electronic effects of the nitro and hydroxy groups influence reactivity in coupling reactions?

- Mechanistic Insights :

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position.

- Hydroxy Group : Enhances solubility in polar solvents (e.g., DMSO) and participates in hydrogen bonding, affecting supramolecular assembly .

- Case Study : In Suzuki-Miyaura couplings, boronate esters of related sulfonamides require Pd(PPh) catalysts and mild bases (e.g., KCO) for efficient cross-coupling .

Q. How should researchers address contradictions in biological activity data across sulfonamide analogs?

- Resolution Strategies :

- Dose-Response Curves : Compare EC values under standardized conditions (e.g., perfusion pressure assays ).

- Structural Modifications : Introduce substituents (e.g., methyl, halogen) to isolate pharmacophore contributions.

- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.